molecular formula C13H11Cl B042959 4-Chlorodiphenylmethane CAS No. 831-81-2

4-Chlorodiphenylmethane

Cat. No. B042959
CAS RN: 831-81-2
M. Wt: 202.68 g/mol
InChI Key: NPOGRKGIBGKRNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chlorodiphenylmethane derivatives often involves phase transfer catalysis, a method that enhances the reaction efficiency and yield. For example, the preparation of 4-Chlorodiphenylbromomethane using phase transfer catalysts demonstrated an improved yield of 85.8%, highlighting the effectiveness of this approach in synthesizing chlorodiphenylmethane derivatives (Nie Xin-yong, 2006).

Molecular Structure Analysis

The molecular structure of 4-Chlorodiphenylmethane and its derivatives plays a crucial role in their reactivity and physical properties. Structural studies, such as those involving crystallography, provide insights into the geometrical arrangement and intramolecular interactions that define their chemical behavior. For example, the structural analysis of 3-Aryloxypropiononitriles intermediates, including 2- and 4-(2-Bromoethoxy)diphenylmethanes, elucidated their molecular conformation, which is vital for understanding their reactivity and application in novel synthesis routes (J. Ellena et al., 1998).

Chemical Reactions and Properties

4-Chlorodiphenylmethane undergoes various chemical reactions, demonstrating its versatility as a chemical building block. For instance, its reactions with aryldiazomethanes result in the formation of stilbenes and spiro-oxetanes, indicating its potential in synthesizing complex organic molecules (T. Oshima & T. Nagai, 1980).

Physical Properties Analysis

The physical properties of 4-Chlorodiphenylmethane derivatives, such as melting points, solubility, and thermal stability, are crucial for their application in material science. For example, Tetraphenylmethane-based compounds showed high onset glass transition temperatures and excellent thermal stability, making them suitable for use in light-emitting devices (H. Yeh et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, determine the applications of 4-Chlorodiphenylmethane derivatives. Studies on the epoxy resins based on aromatic glycidylamines, derived from 4,4′-diaminodiphenylmethane, highlight the influence of chemical structure on the properties of resulting polymers, such as solubility and thermal resistance, which are essential for their practical applications (Š. Podzimek et al., 1990).

Scientific Research Applications

  • Photoactivatable Caged Hydroxide : A study by Abbruzzetti et al. (2001) in "Chemical Physics Letters" demonstrated the use of a photoactivatable caged hydroxide related to 4-Chlorodiphenylmethane. This compound rapidly increases the pH of a neutral aqueous solution on a nanosecond time scale, offering a large time window for potential applications in rapid pH changes in biological and chemical systems (Abbruzzetti et al., 2001).

  • Synthesis of Metal Complexes : Karipcin et al. (2002) in "Transition Metal Chemistry" described the successful preparation of new substituted 4,4′-bis(alkylaminoisonitrosoacetyl)diphenylmethane ligands and their applications in the synthesis of nickel, copper, and cobalt complexes (Karipcin et al., 2002).

  • Synthesis of Internal Standards : Natangelo et al. (1991) developed a simple method for the synthesis of 4,4′-diaminodiphenylmethane-(2H4) for use as an internal standard in gas chromatography-negative ion chemical ionization mass spectrometry, as reported in the "Journal of Labelled Compounds and Radiopharmaceuticals" (Natangelo et al., 1991).

  • Pharmaceutical Ingredient Production : Snead and Jamison (2013) in "Chemical Science" presented an end-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride, which includes aspects of 4-Chlorodiphenylmethane. This method achieves atom economy and waste minimization, adhering to principles of green chemistry (Snead & Jamison, 2013).

  • Quantification in Biological Fluids : Benfenati et al. (1992) developed a GC-NICI-MS method for quantifying 4,4′-diaminodiphenylmethane in biological fluids, which is crucial for monitoring human exposure to this compound, as reported in the "Microchemical Journal" (Benfenati et al., 1992).

  • UV Filter Degradation in Sunscreens : Crista, Miranda, and Esteves da Silva (2015) in "Environmental Technology" studied the degradation in chlorinated water of the UV filter 4-tert-butyl-4′-methoxydibenzoylmethane present in commercial sunscreens. They found that higher concentrations of chlorine lead to higher degradation of this compound (Crista et al., 2015).

Safety And Hazards

4-Chlorodiphenylmethane may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Relevant Papers Several papers have been published on 4-Chlorodiphenylmethane. One discusses the end-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride . Another paper presents the direct syntheses of diphenylmethanol derivatives from substituted benzenes and CHCl3 through Friedel-Crafts alkylation .

properties

IUPAC Name

1-benzyl-4-chlorobenzene
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InChI

InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NPOGRKGIBGKRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H11Cl
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DSSTOX Substance ID

DTXSID1073238
Record name Benzene, 1-chloro-4-(phenylmethyl)-
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Molecular Weight

202.68 g/mol
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Physical Description

mp = 7.5 deg C; [HSDB]
Record name (4-Chlorophenyl)phenylmethane
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Boiling Point

298 °C @ 742 MM HG
Record name (4-CHLOROPHENYL)PHENYLMETHANE
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Solubility

INSOL IN WATER, SOL IN ACETONE
Record name (4-CHLOROPHENYL)PHENYLMETHANE
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Density

1.1247 @ 20 °C/20 °C
Record name (4-CHLOROPHENYL)PHENYLMETHANE
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Product Name

4-Chlorodiphenylmethane

CAS RN

831-81-2
Record name (4-Chlorophenyl)phenylmethane
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Record name p-Chlorobenzylbenzene
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Record name Benzene, 1-chloro-4-(phenylmethyl)-
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Record name 4-Chlorodiphenylmethane
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Record name 4-CHLORODIPHENYLMETHANE
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Melting Point

7.5 °C
Record name (4-CHLOROPHENYL)PHENYLMETHANE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
SM Kale, AP Singh - Journal of Molecular Catalysis A: Chemical, 2002 - Elsevier
The liquid phase chlorination of diphenylmethane (DPM) to 4,4′-dichlorodiphenylmethane (4,4′-DCDPM) is investigated at 333K, under atmospheric pressure over a number of …
Number of citations: 9 www.sciencedirect.com
CE Kaslow, RD Stayner - Journal of the American Chemical …, 1946 - ACS Publications
… 4-Amino-4'-chlorodiphenylmethane.—One hundred and twenty grams (0.5 mole) of 4-acetamido-4'-aminodiphenylmethane was dissolved in 400 ml. of cold concentrated hydrochloric …
Number of citations: 9 pubs.acs.org
M Kageura, M Kataoka, K Hara, T Nagata - Forensic Science International, 1986 - Elsevier
… The structures of those compounds were assigned to 4-chlorodiphenylmethane(I), p-chlorbenzophenone(III), norchlorcyclizine(IV), 7-(p-chloro-α-phenylbenzyl)-2-hydroxy-2H,3H-…
Number of citations: 6 www.sciencedirect.com
M Hassan, G Yousif - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… protonated forms of hypochlorous acid as chlorinating species, is 29.6 times faster than the reaction with benzene, and gives 63.0% of the 2- and 37.0% of the 4-chlorodiphenylmethane…
Number of citations: 0 pubs.rsc.org
RC Huston, RL Guile, PS Chen… - Journal of the …, 1933 - ACS Publications
… -chlorobenzyl chloride yielded 2-hydroxy-3'-chlorodiphenylmethane and 3-chlorobenzyl phenyl ether; phenol with 4-chlorobenzyl chloride yielded 2-hydroxy-4-chlorodiphenylmethane …
Number of citations: 13 pubs.acs.org
GM Coppola, GE Hardtmann - The Journal of Organic Chemistry, 1974 - ACS Publications
Reaction of Benzaldehyde with Toluene (Method B). A mix-ture of 200 g (1.89 mol) of benzaldehyde, 25 ml of boron fluoride etherate, and 400 ml of toluene was refluxed for 48 hr. After …
Number of citations: 8 pubs.acs.org
A Ono, N Suzuki, J Kamimura - Synthesis, 1987 - thevespiary.org
… 4-methylbenzophetione, and fluorenone were hydrogenolyzed even in high yields to 4-chlorodiphenylmethane. 4-broinodiphenylmethane, 4-methyldiphenylmethane, diphenylmethane…
Number of citations: 65 www.thevespiary.org
G Barbiero, WG Kim, AS Hay - Tetrahedron letters, 1994 - Elsevier
Diarylmethanes were catalytically oxidized with oxygen to benzophenones with a Cu(I)Cl catalyst in butyronitrile as solvent in the presence of the mediating agent 2,2′,3,3′,5,5′-…
Number of citations: 16 www.sciencedirect.com
AG Van Haelst, R Paulus… - SAR and QSAR in …, 1997 - Taylor & Francis
… due to the different methods used to derive the molar volumes of training and test set, as the only compound in the test set determined by the same method (4-chlorodiphenylmethane) is …
Number of citations: 4 www.tandfonline.com
KR Robinson - 1997 - search.proquest.com
… Reduction of this substance by the Wolff-Kishner method gave 2-hydroxy-5-methyl-4* -chlorodiphenylmethane and therefore it must contairn some 2-hydroxy-5-methyl-4* -…
Number of citations: 0 search.proquest.com

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